molecular formula C8H8Br2N2O B1213121 4-Amino-3,5-dibromoacetanilide CAS No. 84483-30-7

4-Amino-3,5-dibromoacetanilide

Cat. No. B1213121
CAS RN: 84483-30-7
M. Wt: 307.97 g/mol
InChI Key: NUQSCEJIANBZEQ-UHFFFAOYSA-N
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Description

4-Amino-3,5-dibromoacetanilide is a chemical compound with the molecular formula C8H8Br2N2O . It is related to other compounds such as 4-Bromoacetanilide and 2’,4’-DIBROMOACETANILIDE .

Scientific Research Applications

Bioassay and Carcinogenicity Studies

  • 4-Amino-3,5-dibromoacetanilide has been involved in bioassay studies for carcinogenicity. An example is a study on 3-amino-4-ethoxyacetanilide, which tested its carcinogenic potential using Fischer 344 rats and B6C3F1 mice. This research contributes to understanding the potential health risks of similar compounds (National Cancer Institute carcinogenesis technical report series, 1978).

Corrosion Inhibition

  • Compounds related to 4-Amino-3,5-dibromoacetanilide have been investigated for their role in corrosion inhibition. For instance, 3,5-disubstituted-4-amino-1,2,4-triazoles were studied for their effectiveness in preventing mild steel corrosion in acidic mediums. This research highlights its potential application in materials science and engineering (Journal of Molecular Liquids, 2016).

Pharmacological Potential

  • The pharmacological potential of derivatives of 4-amino-1,2,4-triazoles, like 4-Amino-3,5-dibromoacetanilide, has been explored. Studies have synthesized and evaluated these compounds for their potential action on the CNS and their antitumor activity. This indicates the compound's relevance in medicinal chemistry and drug development (Pharmaceutical Chemistry Journal, 2017).

Synthesis and Characterization

  • Research has been conducted on synthesizing and characterizing compounds related to 4-Amino-3,5-dibromoacetanilide, particularly in the context of developing potent antimicrobial agents. This indicates its utility in the field of microbiology and infectious diseases (International Letters of Chemistry, Physics and Astronomy, 2013).

Metabolic and Toxicity Studies

  • Metabolism and toxicity studies involving analogs of 4-Amino-3,5-dibromoacetanilide have been a subject of interest. These studies contribute to a better understanding of the biological interactions and safety profile of such compounds, which is crucial for both environmental and pharmaceutical contexts (Xenobiotica, 2002).

Antimicrobial and Anticancer Research

  • The synthesis and evaluation of derivatives of 4-Amino-3,5-dibromoacetanilide for antimicrobial and anticancer activities have been a significant focus. This demonstrates the compound's importance in the development of new therapeutic agents (Zeitschrift für Naturforschung B, 2008).

properties

IUPAC Name

N-(4-amino-3,5-dibromophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2N2O/c1-4(13)12-5-2-6(9)8(11)7(10)3-5/h2-3H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQSCEJIANBZEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C(=C1)Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70233464
Record name 4-Amino-3,5-dibromoacetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70233464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-3,5-dibromophenyl)acetamide

CAS RN

84483-30-7
Record name 4-Amino-3,5-dibromoacetanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084483307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-3,5-dibromoacetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70233464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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